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molecular formula C10H9NO2 B592664 4-Hydroxy-1-methyl-2-quinolone CAS No. 1677-46-9

4-Hydroxy-1-methyl-2-quinolone

Cat. No. B592664
M. Wt: 175.187
InChI Key: RTNPPPQVXREFKX-UHFFFAOYSA-N
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Patent
US04065457

Procedure details

A suspension of 4-hydroxy-1-methyl carbostyril (1.63g; 0.009 mole) in glacial acetic acid (10 ml) was stirred during the addition of concentrated nitric acid (2.5 ml; d, 1.42) and the mixture heated for a few minutes on a steam bath. On cooling the clear red solution deposited yellow crystals of the title compound which were diluted with ethanol, filtered, and washed well with ethanol, m.p. 159°-161° C (Found: C, 54.20; H 3.71; N, 12.42; C10H8N2O4 requires; C, 54.55 H, 3.66; N, 12.72%).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH3:12])[C:4](=[O:13])[CH:3]=1.[N+:14]([O-])([OH:16])=[O:15]>C(O)(=O)C>[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]([CH3:12])[C:4](=[O:13])[C:3]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
OC1=CC(N(C2=CC=CC=C12)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated for a few minutes on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the clear red solution

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(N(C2=CC=CC=C12)C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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